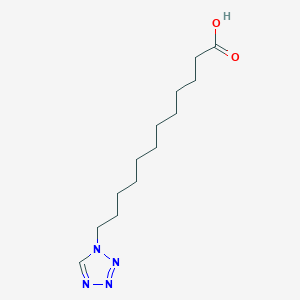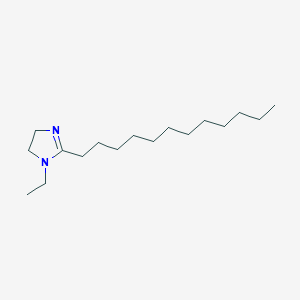
4-Azido-2,3,5-trifluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-2,3,5-trifluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H2F3N3O2. This compound is characterized by the presence of three fluorine atoms and an azido group attached to a benzoic acid core. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2,3,5-trifluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2,3,5-trifluorobenzoic acid, is nitrated to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Azidation: The diazonium salt is treated with sodium azide to replace the diazonium group with an azido group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-2,3,5-trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, to form corresponding carboxylate derivatives.
Common Reagents and Conditions
Substitution: Sodium azide, amines, thiols, and appropriate solvents like dimethylformamide.
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 4-amino-2,3,5-trifluorobenzoic acid.
Oxidation: Formation of carboxylate derivatives.
Wissenschaftliche Forschungsanwendungen
4-Azido-2,3,5-trifluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its azido group, which can participate in bioorthogonal reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 4-Azido-2,3,5-trifluorobenzoic acid is primarily related to its azido group, which can undergo click chemistry reactions. These reactions involve the formation of stable triazole rings through cycloaddition with alkynes, making the compound useful in bioconjugation and material science. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to interact with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trifluorobenzoic acid: Lacks the azido group, making it less reactive in click chemistry applications.
3,4,5-Trifluorobenzoic acid: An isomer with different fluorine atom positions, affecting its chemical properties and reactivity.
2,3,6-Trifluorobenzoic acid: Another isomer with distinct reactivity patterns due to the different arrangement of fluorine atoms.
Uniqueness
4-Azido-2,3,5-trifluorobenzoic acid stands out due to the presence of both azido and trifluoromethyl groups, which confer unique reactivity and stability. This combination makes it particularly valuable in applications requiring bioorthogonal chemistry and the synthesis of complex fluorinated compounds.
Eigenschaften
CAS-Nummer |
122033-74-3 |
|---|---|
Molekularformel |
C7H2F3N3O2 |
Molekulargewicht |
217.10 g/mol |
IUPAC-Name |
4-azido-2,3,5-trifluorobenzoic acid |
InChI |
InChI=1S/C7H2F3N3O2/c8-3-1-2(7(14)15)4(9)5(10)6(3)12-13-11/h1H,(H,14,15) |
InChI-Schlüssel |
OYSGCKJMMUDAJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)N=[N+]=[N-])F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)




![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)








